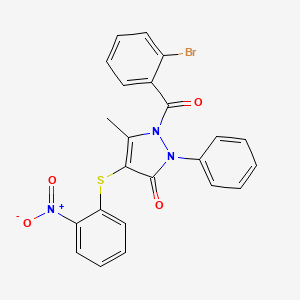
1-(2-Bromobenzoyl)-5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BBMNP is a pyrazolone derivative that has been synthesized by various methods, including the reaction of 1-phenyl-3-methyl-5-pyrazolone with 2-bromobenzoyl chloride and 2-nitrothiophenol. This compound has shown promising results in scientific research, particularly in the field of cancer treatment and diagnosis.
Mecanismo De Acción
BBMNP exerts its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It does this by inhibiting the activity of a protein called Bcl-2, which is involved in regulating apoptosis. BBMNP also inhibits the activity of an enzyme called topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
BBMNP has been shown to have low toxicity and high selectivity towards cancer cells. It has also been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating. BBMNP has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BBMNP is its high selectivity towards cancer cells, making it a promising candidate for cancer treatment and diagnosis. However, its low solubility in aqueous solutions and limited stability in physiological conditions can pose challenges in lab experiments.
Direcciones Futuras
There are several future directions for BBMNP research. One direction is to explore its potential as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Another direction is to optimize its chemical structure to improve its solubility and stability in physiological conditions. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in vivo.
In conclusion, BBMNP is a promising compound with potential applications in cancer treatment and diagnosis. Its unique chemical structure and mechanism of action make it a valuable tool for scientific research. Further studies are needed to fully understand its potential and limitations, and to explore its applications in other areas of medicine and biology.
Métodos De Síntesis
The synthesis of BBMNP involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with 2-bromobenzoyl chloride and 2-nitrothiophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting compound is then purified using column chromatography.
Aplicaciones Científicas De Investigación
BBMNP has been extensively studied for its potential applications in cancer treatment and diagnosis. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. BBMNP has also been used as a fluorescent probe for cancer imaging and detection.
Propiedades
IUPAC Name |
1-(2-bromobenzoyl)-5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O4S/c1-15-21(32-20-14-8-7-13-19(20)27(30)31)23(29)26(16-9-3-2-4-10-16)25(15)22(28)17-11-5-6-12-18(17)24/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCSJMIEROKGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C(=O)C2=CC=CC=C2Br)C3=CC=CC=C3)SC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)


![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)
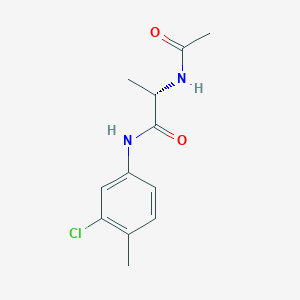
![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)
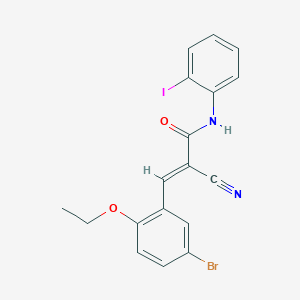
![Ethyl 5-chloro-4-(4-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B7466619.png)
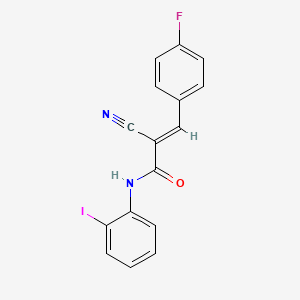
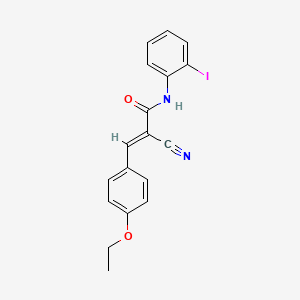
![[2-(4-fluoro-3-nitroanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466642.png)